8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Overview
Description
8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and a phenyl group substituted with a butan-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors and acid catalysts.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and aluminum chloride as the catalyst.
Attachment of Butan-2-yloxy Moiety: The final step involves the etherification of the phenyl group with butan-2-ol in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase I and II, leading to the accumulation of DNA breaks and ultimately cell death.
Signal Transduction Pathways: The compound may also affect various signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog without the dioxolo ring and butan-2-yloxy moiety.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the butan-2-yloxy moiety.
2-Phenylquinoline: Lacks the dioxolo ring and butan-2-yloxy moiety.
Uniqueness
8-[4-(BUTAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is unique due to the presence of the dioxolo ring and the butan-2-yloxy moiety, which impart specific electronic and steric properties. These features enhance its potential as a therapeutic agent and its utility in materials science applications.
Properties
IUPAC Name |
8-(4-butan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-12(2)25-14-6-4-13(5-7-14)15-9-20(22)21-17-10-19-18(8-16(15)17)23-11-24-19/h4-8,10,12,15H,3,9,11H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKKJPDJIVPUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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